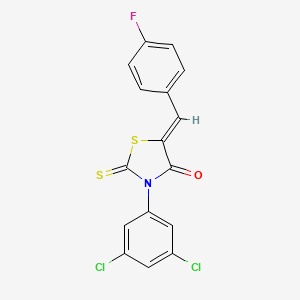![molecular formula C16H10ClN3O2S2 B12142607 (4-chlorophenyl)-N-[4-oxo-5-(3-pyridylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]carboxamide](/img/structure/B12142607.png)
(4-chlorophenyl)-N-[4-oxo-5-(3-pyridylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-chlorophenyl)-N-[4-oxo-5-(3-pyridylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]carboxamide is a complex organic molecule featuring a chlorophenyl group, a pyridylmethylene moiety, and a thiazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)-N-[4-oxo-5-(3-pyridylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a thioamide with a haloketone under basic conditions.
Introduction of the Pyridylmethylene Group: This step involves the condensation of the thiazolidinone intermediate with a pyridine aldehyde in the presence of a base.
Attachment of the Chlorophenyl Group: The final step involves the coupling of the intermediate with 4-chlorophenyl isocyanate under mild conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction efficiency, and purification processes to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thiazolidinone derivatives in various chemical reactions.
Biology
Biologically, (4-chlorophenyl)-N-[4-oxo-5-(3-pyridylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]carboxamide has shown potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further development in antimicrobial therapies.
Medicine
In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory and anticancer agent. Its interactions with specific molecular targets in cells can lead to the development of new drugs with improved efficacy and safety profiles.
Industry
Industrially, this compound can be used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile building block in organic synthesis.
作用機序
The mechanism of action of (4-chlorophenyl)-N-[4-oxo-5-(3-pyridylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring can interact with active sites of enzymes, inhibiting their activity. The pyridylmethylene group can facilitate binding to nucleic acids or proteins, affecting cellular processes.
類似化合物との比較
Similar Compounds
(4-chlorophenyl)-N-[4-oxo-5-(2-pyridylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]carboxamide: Similar structure but with a different pyridyl group.
(4-chlorophenyl)-N-[4-oxo-5-(4-pyridylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]carboxamide: Another isomer with a different position of the pyridyl group.
Uniqueness
The uniqueness of (4-chlorophenyl)-N-[4-oxo-5-(3-pyridylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]carboxamide lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its particular arrangement of functional groups allows for unique interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C16H10ClN3O2S2 |
|---|---|
分子量 |
375.9 g/mol |
IUPAC名 |
4-chloro-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C16H10ClN3O2S2/c17-12-5-3-11(4-6-12)14(21)19-20-15(22)13(24-16(20)23)8-10-2-1-7-18-9-10/h1-9H,(H,19,21)/b13-8- |
InChIキー |
QSYWFHYRFNNCCZ-JYRVWZFOSA-N |
異性体SMILES |
C1=CC(=CN=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Cl |
正規SMILES |
C1=CC(=CN=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12142541.png)
![4-fluoro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12142543.png)
![4-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12142558.png)
![Ethyl 2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12142565.png)
![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(methylethyl)pheny l]acetamide](/img/structure/B12142567.png)
![N-[4-(dimethylamino)phenyl]-2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiophe no[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12142575.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12142578.png)
![7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12142583.png)
![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12142593.png)
![6-methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12142600.png)
![3-(2,4-dichlorophenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12142613.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12142625.png)
